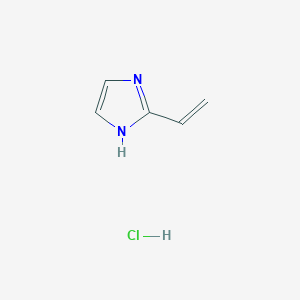

2-ethenyl-1H-imidazole hydrochloride

Description

BenchChem offers high-quality 2-ethenyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethenyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H7ClN2 |

|---|---|

Molecular Weight |

130.57 g/mol |

IUPAC Name |

2-ethenyl-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C5H6N2.ClH/c1-2-5-6-3-4-7-5;/h2-4H,1H2,(H,6,7);1H |

InChI Key |

GUEBVLHWOCAUCO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC=CN1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

NMR and FTIR spectra of 2-vinylimidazole hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Vinylimidazole Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of heterocyclic compounds is paramount. 2-Vinylimidazole, a versatile monomer and ligand, and its hydrochloride salt, are crucial building blocks in the synthesis of functional polymers, ionic liquids, and active pharmaceutical ingredients.[] The addition of a hydrochloride moiety significantly alters the electronic properties and reactivity of the imidazole ring, making a thorough structural elucidation essential. This guide provides an in-depth analysis of 2-vinylimidazole hydrochloride using two cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This document moves beyond a mere presentation of data, offering a causal explanation for the observed spectral features. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights into experimental design, data interpretation, and structural validation.

Part 1: Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is to understand the molecule's structure. 2-Vinylimidazole hydrochloride possesses a five-membered imidazole ring protonated at one of the nitrogen atoms, with a vinyl group attached at the C2 position. This protonation is a key feature that profoundly influences the resulting NMR and FTIR spectra.

Caption: Structure of 2-Vinylimidazole Hydrochloride with Atom Numbering.

Part 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the electronic environment of each nucleus in a molecule. For 2-vinylimidazole hydrochloride, the protonation of the imidazole ring leads to significant downfield shifts for adjacent protons and carbons compared to its free-base form, a direct consequence of the increased positive charge and electron withdrawal.

Expertise in Action: Why DMSO-d₆ or D₂O?

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can dissolve the hydrochloride salt and, importantly, allows for the observation of the exchangeable N-H protons. Deuterium oxide (D₂O) is also an excellent solvent, but the acidic N-H protons will rapidly exchange with deuterium, causing their signals to disappear from the spectrum. This can be used diagnostically to confirm their assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum exhibits distinct signals for the imidazole ring and the vinyl group protons. The vinyl protons (Hα, Hβ-cis, Hβ-trans) form a complex splitting pattern known as an AMX or ABX system, where each proton is split by the other two.[2]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | > 12.0 | Broad singlet (br s) | - |

| H4 / H5 | 7.5 - 7.8 | Doublet (d) | J ≈ 2-3 Hz |

| Hα | 6.8 - 7.2 | Doublet of Doublets (dd) | ³Jα,β-trans ≈ 17 Hz, ³Jα,β-cis ≈ 10 Hz |

| Hβ-trans | 6.0 - 6.4 | Doublet of Doublets (dd) | ³Jα,β-trans ≈ 17 Hz, ²Jβ-trans,β-cis ≈ 1.5 Hz |

| Hβ-cis | 5.6 - 5.9 | Doublet of Doublets (dd) | ³Jα,β-cis ≈ 10 Hz, ²Jβ-trans,β-cis ≈ 1.5 Hz |

Causality Behind the Spectrum:

-

N-H Protons: The significant downfield shift (>12 ppm) is a hallmark of the protonated imidazole ring, where the protons are highly deshielded. Their broadness results from chemical exchange and quadrupolar coupling with the nitrogen atom.

-

Imidazole Protons (H4, H5): These protons appear as distinct doublets due to coupling with each other. Their downfield position relative to neutral imidazole reflects the electron-withdrawing effect of the protonated ring system.

-

Vinyl Protons: The splitting pattern is a textbook example of complex coupling.[2]

-

The large coupling constant (~17 Hz) corresponds to the trans relationship between Hα and Hβ-trans.[3]

-

The medium coupling constant (~10 Hz) is indicative of the cis relationship between Hα and Hβ-cis.[3]

-

The very small coupling constant (~1.5 Hz) arises from the geminal coupling between the two Hβ protons on the same carbon.[3]

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. As with the proton spectrum, the chemical shifts are influenced by the protonation of the ring.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C2 (Imidazole) | 138 - 142 |

| Cα (Vinyl) | 128 - 132 |

| C4 / C5 (Imidazole) | 118 - 122 |

| Cβ (Vinyl) | 115 - 119 |

Trustworthiness Through Correlation: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are self-validating experiments. An HSQC spectrum would show direct correlation between H4 and C4, H5 and C5, Hα and Cα, and the Hβ protons with Cβ, confirming the assignments made in the 1D spectra.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For 2-vinylimidazole hydrochloride, the spectrum is dominated by vibrations from the protonated imidazole ring and the vinyl group.

Caption: Standard workflow for NMR and FTIR analysis.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-vinylimidazole hydrochloride.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

2D Spectra (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm the molecular structure.

-

Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to traditional KBr pellets and is highly recommended.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 2-vinylimidazole hydrochloride powder directly onto the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Apply an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).

-

Perform a baseline correction and use peak-picking tools to identify the wavenumbers of the absorption maxima.

-

Conclusion

The synergistic use of NMR and FTIR spectroscopy provides a comprehensive and unambiguous characterization of 2-vinylimidazole hydrochloride. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and confirm the site of protonation through characteristic chemical shifts and coupling constants. FTIR spectroscopy validates the presence of key functional groups, particularly the protonated amine and the vinyl moiety, through their distinct vibrational absorptions. By following the detailed protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers can confidently verify the structure, purity, and integrity of this important chemical compound.

References

- ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.

-

National Center for Biotechnology Information. (n.d.). 2-Vinylimidazole. PubChem. Retrieved from [Link]

- Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3352–3358.

-

Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications. Retrieved from [Link]

- (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

- Al-Watban, A. A., Al-Ghamdi, K. M., Al-Qahtani, A. A., Al-Onazi, W. A., & Al-Anazi, M. R. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4429.

- (n.d.). M0753 2-Methyl-1-vinylimidazole Solvent - 1H-NMR.

- Cherry, J. (2017).

- Rincón, A. S., Tovar, C. A., & Papa, F. (2019).

- Tıryakı, E., et al. (2015). Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. Journal of Chemistry.

- ResearchGate. (n.d.). FTIR spectra of a pristine PVC, a commercial PVC containing additives,...

- Shimadzu. (2024). Infrared Spectra of Polyvinyl Chloride.

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- D'Amelia, R. P., Gentile, S., Nirode, W. F., & Huang, L. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA).

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Koddithala, V. S., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)

- Song, Z., et al. (2013). Aqueous dispersion of pristine single-walled carbon nanotubes prepared by using vinylimidazole-based polymer dispersant. The Royal Society of Chemistry.

- ResearchGate. (n.d.). Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds.

-

Rincón, A. S., Tovar, C. A., & Papa, F. (2019). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. SciELO Colombia. Retrieved from [Link]

- MDPI. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers.

- ResearchGate. (n.d.). Proton designations, for reference in discussion and ¹H NMR shift comparison.

- ChemicalBook. (n.d.). 2-VINYLIMIDAZOLE(43129-93-7) 1H NMR.

- Talu, M., et al. (2015). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 338-347.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry.

- ChemicalBook. (n.d.). 1-Vinylimidazole(1072-63-5) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

-

Aspira Chemical. (n.d.). 2-Vinylimidazole. Retrieved from [Link]

- ResearchGate. (n.d.). FTIR spectra for vinylimidazole derivatives 2a–h, and for commercial...

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

ACSYNAM. (n.d.). 2-vinylimidazole. Retrieved from [Link]

- DergiPark. (2016). synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel.

- National Institute of Standards and Technology. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ESA-IPB. (n.d.).

- Chemistry LibreTexts. (2022). 5.9: Complex Coupling in Proton Spectra.

- National Institute of Standards and Technology. (n.d.). N-Vinylimidazole. NIST WebBook.

- ResearchGate. (n.d.).

- Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 2.

- ResearchGate. (n.d.). 1 H-NMR spectra (in D 2 O) of 1-vinyl imidazole (A), monomeric IL (B),...

- MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.

Sources

thermal stability and decomposition of poly(2-vinylimidazole)

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Poly(2-vinylimidazole)

Authored by: Gemini, Senior Application Scientist

Abstract

Poly(2-vinylimidazole) (P2VI) is a functional polymer with a unique combination of properties stemming from the pendant imidazole group. Its utility in diverse applications, from biomedical devices to catalysis, is often dictated by its performance under thermal stress. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of P2VI. We will explore the intrinsic chemical factors governing its stability, delineate the primary degradation mechanisms, and provide detailed protocols for its empirical characterization using standard thermal analysis techniques. This document is intended for researchers, materials scientists, and drug development professionals who require a deep, mechanistic understanding of P2VI's thermal behavior.

Introduction to Poly(2-vinylimidazole) and its Thermal Properties

Poly(2-vinylimidazole) is a vinyl polymer featuring an imidazole ring attached at the second position to the polymer backbone. This structure is isomeric with the more extensively studied poly(N-vinylimidazole) (PVIm or P1VI), where the vinyl group is attached to a nitrogen atom of the imidazole ring. The position of this attachment profoundly influences the polymer's chemical and physical properties, including its thermal characteristics.

The imidazole moiety is a critical functional group found in various biological molecules and synthetic materials, prized for its role in proton transport, metal chelation, and catalysis.[1] Polymers containing imidazole rings, such as P2VI, generally exhibit high thermal and chemical stability, making them suitable for applications that require processing or use at elevated temperatures.[2][3][4] The rigidity of the aromatic imidazole ring and the potential for intermolecular and intramolecular hydrogen bonding contribute significantly to this stability.[5] Understanding the limits of this stability and the products formed upon decomposition is crucial for predicting material lifetime, ensuring safety, and designing next-generation polymers.

Thermal Stability Profile of Imidazole-Based Polymers

The thermal stability of polymers is typically evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key metrics include the onset temperature of decomposition (Tonset), the temperature at which a certain percentage of weight loss occurs (e.g., T10%), and the temperature of maximum decomposition rate (Tmax).

While specific data for P2VI is sparse in the literature, extensive studies on the closely related PVIm and other imidazole-containing polymers provide a strong basis for understanding its behavior. Imidazole-based polyamides and polyimides, for instance, exhibit 10% weight loss temperatures ranging from 383°C to 512°C, underscoring the inherent stability of the imidazole heterocycle.[2] For PVIm, the primary decomposition occurs in the range of 250–450°C.[3] It is reasonable to infer that P2VI exhibits a comparable, if not slightly different, stability profile, with significant degradation commencing well above 200°C.

Table 1: Representative Thermal Properties of Imidazole-Containing Polymers

| Polymer System | Tg (°C) | Tonset (°C) | T10% (°C) | Key Structural Features |

| Poly(N-vinylimidazole) (PVIm) | ~170-185 | ~400 | N/A | N-substituted imidazole |

| Imidazole-based Polyamides | 220-286 | N/A | 383-435 | Aromatic backbone, amide links |

| Imidazole-based Polyimides | 251-307 | N/A | 407-512 | Aromatic backbone, imide links |

| Imidazolium-based Ionenes | 30-131 | 170-385 | N/A | Ionic groups in polymer backbone |

Note: Data compiled from multiple sources.[1][2][6] Tg (Glass Transition Temperature) and decomposition temperatures vary based on molecular weight, synthesis method, and analytical conditions.

Several factors influence the thermal stability:

-

Backbone Rigidity: Polymers with rigid aromatic backbones, like polyimides, generally have higher thermal decomposition temperatures than those with more flexible aliphatic chains.[5]

-

Intermolecular Forces: The N-H proton on the P2VI imidazole ring allows for strong hydrogen bonding, which can enhance thermal stability by increasing the energy required to separate polymer chains.[5]

-

Tacticity: Conformational energy calculations suggest that syndiotactic P2VI can form systematic intramolecular hydrogen bonds between adjacent side groups, a feature not possible for the isotactic form.[7] This enhanced interaction in the syndiotactic polymer could lead to greater thermal stability.

The Mechanism of Thermal Decomposition

The thermal degradation of vinyl polymers with heteroatomic side groups can proceed through several pathways. Based on extensive studies of PVIm, the decomposition of P2VI is likely governed by a combination of side-group elimination and main-chain scission initiated by free radicals.[1]

Primary Decomposition Pathways:

-

Side-Group Elimination: This process involves the homolytic scission of the carbon-nitrogen bond connecting the imidazole ring to the polymer backbone. This reaction leads to the formation of 1H-imidazole as a primary volatile product and results in an unsaturated polymer backbone. For PVIm, this process begins at approximately 400°C.[1]

-

Depolymerization via Main-Chain Scission: At slightly higher temperatures (around 430°C for PVIm), free radical-initiated scission of the polymer backbone occurs.[1] This leads to "unzipping" of the polymer chain, releasing the monomer, 2-vinylimidazole, as a major product.

Unlike polymers such as poly(vinyl chloride), where side-group elimination proceeds via a "zip-elimination" to form long conjugated polyene structures, the formation of imidazole appears to be dominated by the direct homolytic C-N bond cleavage.[1] The major volatile products expected from the thermal decomposition of P2VI are therefore 1H-imidazole and 2-vinylimidazole, with minor products including benzene and various alkyl aromatics formed from secondary reactions at higher temperatures.[1]

Diagram 1: Proposed Thermal Decomposition Pathways for Poly(2-vinylimidazole)

Caption: Standard workflow for characterizing the thermal properties of P2VI.

Conclusion

Poly(2-vinylimidazole) is a thermally robust polymer, with significant decomposition occurring at temperatures above 350-400°C. Its stability is derived from the inherent aromaticity of the imidazole ring and its capacity for strong intermolecular hydrogen bonding. Thermal degradation proceeds through a dual mechanism of side-group elimination, yielding 1H-imidazole, and free-radical depolymerization, which releases the 2-vinylimidazole monomer. A thorough characterization using standard TGA and DSC protocols is essential for defining the operational limits of P2VI in high-temperature applications and for ensuring predictable material performance. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently investigate and apply this versatile polymer.

References

-

Fodor, C., Bozi, J., Blazsó, M., & Iván, B. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9031-9042. [Link]

-

Mallakpour, S., & Khani, M. (2018). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society, 62(2). [Link]

-

Overberger, C. G., & Salamone, J. C. (1968). Conformational energy calculations on poly(2-vinylimidazole) (PVI) and poly (2-vinylbenzimidazole) (FBI). Request PDF. [Link]

-

Hsiao, S. H., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. [Link]

-

Kammakakam, I., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionenes. Polymers, 13(19), 3389. [Link]

-

Al-Kadhum, A. A. H., et al. (1992). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Journal of Thermal Analysis, 38(10), 2359-2364. [Link]

-

Al-Enizi, A. M., et al. (2023). Design of a Novel Polyvinyl Imidazole-Based Adsorbent for Efficient Textile Dye Removal. Polymers, 15(22), 4434. [Link]

-

Chang, W. F., et al. (2012). Complexes of imidazole with poly(ethylene glycol)s as the thermal latency catalysts for epoxy–phenolic resins. Academia.edu. [Link]

-

Rostamizadeh, S., et al. (2018). Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. RSC Advances, 8(3), 1335-1341. [Link]

-

Polymer Source. (n.d.). Poly(N-vinyl imidazole) Sample #P18151-VIMDZ. Polymer Source. [Link]

- Heller, A., et al. (2005). Analyte sensor, and associated system and method employing a catalytic agent.

-

Fodor, C., et al. (2015). Unexpected thermal decomposition behavior of poly(N-vinylimidazole)-l-poly(tetrahydrofuran) amphiphilic conetworks, a class of chemically forced blends. RSC Advances, 5(23), 17413-17423. [Link]

-

Overberger, C. G., & Shen, C. S. (1971). Catalytic properties of synthetic macromolecules. Request PDF. [Link]

- Kashiwada, A., et al. (2020). Cerium oxide nanoparticles, method for degrading nucleic acids.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides [scielo.org.mx]

- 3. Design of a Novel Polyvinyl Imidazole-Based Adsorbent for Efficient Textile Dye Removal [mdpi.com]

- 4. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N -Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08779G [pubs.rsc.org]

- 6. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Molecular Structure and Conformation of 2-Ethenyl-1H-imidazole

This technical guide details the molecular architecture, conformational dynamics, and experimental handling of 2-ethenyl-1H-imidazole (2-vinylimidazole).

Executive Summary & Critical Distinction

2-Ethenyl-1H-imidazole (2-VIm) is a C-vinylated imidazole monomer, distinct from the industrially ubiquitous 1-vinylimidazole (N-VIm) . While N-VIm (liquid) is widely used for basic hydrogels, 2-VIm (crystalline solid) offers a unique free N-H moiety post-polymerization. This structural feature preserves the amphoteric nature of the imidazole ring, enabling pH-responsive tautomerism and secondary functionalization—critical attributes for catalytic active sites and advanced drug delivery scaffolds.

| Feature | 2-Vinylimidazole (C-Vinyl) | 1-Vinylimidazole (N-Vinyl) |

| CAS Registry | 43129-93-7 | 1072-63-5 |

| State (RT) | Crystalline Solid | Liquid |

| Tautomerism | Active (1H | Blocked (N-substituted) |

| pKa (Conj.[1] Acid) | ~7.5 (Est. based on 2-alkyl) | 6.0 (Polymer) |

| Key Utility | Metal chelation, pH-switchable H-bonding | Quaternization, basic hydrogels |

Electronic Architecture & Tautomeric Equilibrium

Tautomeric Dynamics

Unlike its N-vinyl counterpart, 2-VIm retains a labile proton on the ring nitrogen. In solution, it exists in a rapid equilibrium between the 1H- and 3H- tautomers. Due to the symmetry of the imidazole ring relative to the C2 position, these tautomers are degenerate unless the vinyl group adopts a conformation that breaks the symmetry.

-

Mechanism: Intermolecular proton transfer mediated by solvent or self-association.

-

Timescale: Fast on the NMR timescale at room temperature (broadened NH signal), but slow in the solid state or at low temperatures.

Conformational Landscape (s-cis vs. s-trans)

The rotation around the C2–C

-

s-trans (anti): The vinyl double bond is anti-periplanar to the N1-H bond. This is generally the thermodynamically preferred conformer because it minimizes steric repulsion between the vinyl terminal protons and the N1-H.

-

s-cis (syn): The vinyl group is syn-periplanar to the N1-H. This conformer suffers from steric clash but may be stabilized by specific solvent interactions or metal coordination.

Diagram 1: Conformational & Tautomeric Energy Landscape

The following diagram illustrates the relationship between the tautomers and rotational conformers.

Caption: Energy landscape showing the preference for the s-trans conformer and the connectivity between tautomeric states.

Synthesis & Purification Protocol

Since 2-VIm is often synthesized via the dehydration of 2-(2-hydroxyethyl)imidazole, crude samples frequently contain starting material or polymerization inhibitors. For precise structural studies or polymerization kinetics, the following purification workflow is mandatory.

Synthesis Route (Summary)

-

Condensation: Reaction of imidazole with formaldehyde to form 2-(hydroxymethyl)imidazole (unstable)

homologation to 2-(2-hydroxyethyl)imidazole. -

Dehydration: Acid-catalyzed dehydration at elevated temperatures to yield 2-vinylimidazole.

Purification Workflow (Laboratory Scale)

Reagents: Crude 2-VIm, Methanol (MeOH), Ethyl Acetate (EtOAc), Activated Charcoal.

-

Dissolution: Dissolve crude 2-VIm in minimal hot MeOH (approx. 50°C).

-

Filtration: Add activated charcoal (1 wt%) to remove oligomers/inhibitors. Stir for 15 min. Filter hot through Celite.

-

Crystallization: Add EtOAc dropwise to the filtrate until turbidity persists. Cool slowly to 4°C, then to -20°C overnight.

-

Isolation: Filter the white crystalline needles. Wash with cold EtOAc/Hexane (1:1).

-

Drying: Vacuum dry at RT for 4 hours. Store under Argon at -20°C (susceptible to spontaneous polymerization).

Diagram 2: Purification Logic Flow

Caption: Step-by-step purification workflow to isolate monomeric 2-vinylimidazole from crude reaction mixtures.

Spectroscopic Characterization

The NMR spectrum of 2-VIm is distinct from 1-VIm. The vinyl protons in 2-VIm appear as an ABC system, and the ring protons (H4/H5) appear as a singlet (if tautomerism is fast) or two multiplets (if slow/frozen).

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 12.0 - 12.5 | Broad Singlet | NH (1) | Indicates H-bonding/Exchange | |

| 6.9 - 7.1 | Singlet (Broad) | CH (4,5) | Equivalence due to tautomerism | |

| 6.55 | dd (J=17, 11 Hz) | Vinyl H | ||

| 5.85 | dd (J=17, 2 Hz) | Vinyl H | Trans to H | |

| 5.30 | dd (J=11, 2 Hz) | Vinyl H | Cis to H | |

| ~145.0 | - | C2 | Quaternary ipso-carbon |

Note: In 1-vinylimidazole, the vinyl H

Infrared (IR) Fingerprint

-

3100–2800 cm

: Broad N-H stretching (Absent in 1-VIm). -

1630 cm

: C=C vinyl stretch (Conjugated). -

950–900 cm

: C-H out-of-plane bending (Vinyl).

Applications in Drug Development & Materials[3]

Molecularly Imprinted Polymers (MIPs)

2-VIm is superior to 1-VIm for metal ion imprinting (e.g., Ni

pH-Responsive Hydrogels

Polymers containing 2-VIm units possess a pKa near physiological range (~6.0–7.0 depending on copolymer composition).

-

Acidic pH (< 6): Protonation of N3

Cationic repulsion -

Neutral pH (> 7): Neutral state

Hydrophobic collapse

Catalyst Supports

The 2-VIm moiety mimics the histidine residue in enzymes. It is used to anchor catalytic metal centers in artificial metalloenzymes, where the specific s-trans conformation allows the metal to sit in a pocket defined by the polymer backbone.

References

-

Overberger, C. G., & Gerberding, K. (1973). Synthesis and polymerization of 2-vinylimidazole and 2-vinylbenzimidazole.[3] Journal of Polymer Science: Polymer Letters Edition, 11(7), 465-469.

-

Rothenberg, A. S., Dauplaise, D. L., & Panzer, H. P. (1983). 13C-NMR Spectra of Vinylimidazoles. Angewandte Chemie International Edition, 22(1), 573.

-

Pekel, N., & Guven, O. (2002). Synthesis and characterization of poly(N-vinyl imidazole) hydrogels crosslinked by gamma irradiation. Polymer International, 51, 1404–1410. (Note: Comparative reference for N-vinyl properties).

-

Anderson, J. et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity. ACS Applied Polymer Materials.

-

PubChem Compound Summary. (2025). 2-Vinylimidazole (CID 564928).[1] National Center for Biotechnology Information.

Sources

The Vinylimidazole Architect: From Reppe Chemistry to Gene Delivery Vectors

Executive Summary

This technical guide examines the chemical evolution, synthesis, and biological utility of vinylimidazole (VIm) compounds, specifically focusing on 1-vinylimidazole (N-vinylimidazole) . While historically rooted in the high-pressure acetylene chemistry of Walter Reppe, VIm has evolved into a critical functional monomer for modern drug delivery and biomimetic catalysis. This guide provides researchers with a mechanistic understanding of VIm’s polymerization kinetics, its unique "proton sponge" capability in gene delivery, and actionable protocols for its synthesis and polymerization.

Chapter 1: The Genesis – Reppe Chemistry and Synthetic Evolution

The history of vinylimidazole is inextricably linked to Walter Reppe and the industrial acetylene chemistry developed at BASF in the 1930s and 40s. Reppe’s work unlocked the potential of acetylene as a building block, despite its explosive hazards.

The Reppe Vinylation (Historical Route)

The classical synthesis of 1-vinylimidazole involves the direct vinylation of imidazole with acetylene under high pressure. This reaction requires a basic catalyst (typically potassium hydroxide or zinc oxide) and a solvent like dioxane or N-methylpyrrolidone (NMP).

-

Mechanism: The base deprotonates the imidazole at the N1 position, creating a nucleophilic imidazolate anion. This anion attacks the triple bond of acetylene.

-

Conditions: High temperature (130–160 °C) and pressure (15–20 bar).

-

Limitations: Requires specialized high-pressure autoclaves and strict safety protocols due to acetylene's instability.

Modern Laboratory Synthesis (The Dehydrochlorination Route)

For modern research laboratories lacking high-pressure infrastructure, a safer, two-step phase-transfer catalysis (PTC) method is preferred.

-

Alkylation: Imidazole reacts with 1,2-dichloroethane in the presence of a base and a PTC (e.g., tetrabutylammonium bromide) to form 1-(2-chloroethyl)imidazole .

-

Elimination: The intermediate undergoes dehydrochlorination (elimination of HCl) to yield 1-vinylimidazole.

Structural Isomerism: Why 1-Vinyl?

While 1-vinylimidazole is the standard, 2-vinylimidazole and 4(5)-vinylimidazole exist but present significant synthetic challenges:

-

1-Vinylimidazole: The vinyl group is on the nitrogen. No acidic proton remains on the ring, preventing interference during radical polymerization.

-

2- and 4-Vinylimidazole: These contain a free N-H group. They are subject to tautomerism and hydrogen bonding, which can inhibit radical propagation or lead to branched/crosslinked structures. They often require N-protection (e.g., with a trityl or benzyl group) prior to polymerization.

Caption: Comparative pathways for 1-vinylimidazole synthesis: High-pressure Reppe vinylation vs. modern Phase Transfer Catalysis.

Chapter 2: Polymerization Kinetics & Material Science[1]

1-Vinylimidazole is a reactive monomer that undergoes free radical polymerization.[1][2][3] However, its reactivity is heavily influenced by the resonance stabilization of the imidazole ring and the pH of the medium.

Reactivity Ratios and Q-e Scheme

Understanding the copolymerization behavior is vital for designing functional polymers. VIm is an electron-rich monomer (negative e value).

Table 1: Reactivity Parameters of 1-Vinylimidazole (VIm)

| Parameter | Value | Context |

| Q Value | 0.11 – 0.14 | Indicates low resonance stabilization of the radical. |

| e Value | -0.61 to -0.68 | Indicates electron-rich double bond (nucleophilic radical). |

| r₁ (VIm) | 0.35 ± 0.02 | Copolymerization with Ethyl Methacrylate (M₂).[4] |

| r₂ (EMA) | 3.47 ± 0.20 | Ethyl Methacrylate is much more reactive; VIm tends to form short blocks or isolated units. |

| r₁ (VIm) | ~0.1 | Copolymerization with Styrene (M₂); Styrene (r₂ ~ 10) dominates propagation. |

Data Sources: Pekel et al. (2001), Petrak (1987).

The Polyelectrolyte Effect

The pKa of the monomer is approximately 6.0 . However, upon polymerization, the apparent pKa of poly(1-vinylimidazole) (PVIm) drops to 4.2 – 4.9 .

-

Causality: As the polymer chain becomes protonated, the positive charges on adjacent imidazole rings repel each other. This electrostatic repulsion makes it energetically difficult to protonate subsequent neighbors, effectively lowering the pKa. This "buffering" capacity in the pH 5–7 range is the cornerstone of its biological utility.

Chapter 3: Biological Applications – The Proton Sponge

The most significant application of PVIm in drug development is as a non-viral gene delivery vector. It operates via the Proton Sponge Mechanism , similar to Polyethylenimine (PEI) but often with lower cytotoxicity.

Mechanism of Action

-

Endocytosis: The PVIm-DNA polyplex is taken up by the cell into an endosome (pH ~7.4 → 5.0).

-

Buffering: As the endosome acidifies, the unprotonated imidazole groups (pKa ~4.9) absorb protons.

-

Chloride Influx: To maintain charge neutrality, chloride ions (

) flow into the endosome. -

Osmotic Swelling: The increase in ion concentration causes water to rush in via osmosis.

-

Rupture: The endosome bursts, releasing the genetic payload into the cytosol.

Caption: The Proton Sponge Mechanism: PVIm buffers endosomal acidification, leading to osmotic rupture and gene payload release.

Biomimetic Catalysis (Esterolysis)

PVIm is also used to mimic the enzyme chymotrypsin . The imidazole group acts as a general base catalyst to hydrolyze esters.

-

Cooperative Effect: In copolymers of VIm and acrylic acid, the carboxylate group can orient the substrate or stabilize the transition state, while the imidazole attacks the ester carbonyl. This cooperativity significantly enhances reaction rates compared to monomeric imidazole.

Chapter 4: Experimental Protocols

Protocol: Laboratory Synthesis of 1-Vinylimidazole

Note: This protocol avoids high-pressure acetylene but requires handling of toxic alkylating agents.

Materials:

-

Imidazole (68 g, 1.0 mol)

-

1,2-Dichloroethane (300 mL)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

Tetrabutylammonium bromide (TBAB) (Catalyst, 3.2 g)

Methodology:

-

Alkylation: In a 1L round-bottom flask equipped with a reflux condenser, dissolve imidazole in 1,2-dichloroethane. Add the TBAB and NaOH solution.

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. The phase transfer catalyst facilitates the reaction between the aqueous base and the organic phase.

-

Isolation: Cool to room temperature. Separate the organic layer and wash with water (3x 50 mL) to remove salts and unreacted imidazole. Dry over anhydrous

. -

Dehydrochlorination: Evaporate the solvent to obtain crude 1-(2-chloroethyl)imidazole. Dissolve this intermediate in ethanol containing an equimolar amount of NaOH (or KOH). Reflux for 4 hours to induce elimination.

-

Purification: Filter off the NaCl/KCl precipitate. Distill the filtrate under reduced pressure. 1-Vinylimidazole collects as a colorless to pale yellow liquid at bp 78–80°C / 10 mmHg (approx. 192°C at atm).

Protocol: Free Radical Polymerization of PVIm

Materials:

-

1-Vinylimidazole (freshly distilled)

-

Solvent: Benzene or Toluene (degassed)

Methodology:

-

Preparation: Dissolve VIm (10 g) in toluene (40 mL) in a Schlenk tube.

-

Initiation: Add AIBN (1 wt% relative to monomer).

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits VIm polymerization).

-

Polymerization: Heat the sealed tube to 70°C for 12–24 hours.

-

Precipitation: The polymer often precipitates out of toluene. If not, pour the solution into excess cold acetone or diethyl ether.

-

Purification: Reprecipitate from methanol into acetone. Dry under vacuum at 40°C.

-

Characterization: Confirm structure via ¹H-NMR (

or

References

- Reppe, W. (1957). Polyvinylpyrrolidon. Verlag Chemie.

-

Pekel, N., et al. (2001).[4] "Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers and determination of monomer reactivity ratios." European Polymer Journal, 37(12), 2443-2451. Link

-

Asayama, S., et al. (2007). "Design of aminated poly(1-vinylimidazole) for a new pH-sensitive polycation to enhance cell-specific gene delivery." Bioconjugate Chemistry, 18(5), 1662-1667. Link

-

Anderson, J., et al. (2004). "Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles." Chemistry of Materials, 16, 2457. Link

-

Luo, Y., et al. (2010). "Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process." Polymer Chemistry, 1(10). Link

-

Overberger, C. G., et al. (1965).[8] "The Enhanced Esterolytic Catalysis of Poly-4(5)-vinylimidazole." Journal of the American Chemical Society, 87(2), 296–301. Link

Sources

- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Safety Profile of 2-Ethenyl-1H-Imidazole Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth examination of the health and safety considerations for 2-ethenyl-1H-imidazole hydrochloride, a reactive monomer frequently utilized in the synthesis of specialty polymers and functional materials. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective on hazard identification, risk mitigation strategies, and emergency preparedness, grounded in the fundamental chemical properties of the compound and its structural analogs. The protocols and recommendations herein are designed to foster a proactive safety culture through a deep understanding of the "why" behind each precaution.

Hazard Identification and Risk Profile

2-Ethenyl-1H-imidazole hydrochloride, as with many reactive small molecules, presents a multi-faceted hazard profile that necessitates careful handling. While a specific, comprehensive toxicological dataset for the hydrochloride salt is not extensively published, a robust risk assessment can be constructed from data on the parent compound, 1-vinylimidazole, and the broader imidazole family.

The primary dangers associated with this compound are its potential for severe skin and eye damage, acute oral toxicity, and suspected reproductive toxicity.[1][2] The hydrochloride salt form suggests good water solubility, which can facilitate its absorption and local irritant effects.

GHS Hazard Classification (Synthesized from Analog Data)

The following table summarizes the anticipated GHS classification for 2-ethenyl-1H-imidazole hydrochloride, based on data from closely related imidazole compounds. This serves as a conservative and protective baseline for laboratory risk assessments.

| Hazard Class | Category | Hazard Statement | Source Analogs |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | Sub-category 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [4][5] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | [1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][7] |

Expert Insight: The high reactivity of the vinyl group, coupled with the biological activity of the imidazole ring, underpins this hazard profile. The imidazole moiety can interact with various biological macromolecules, while the vinyl group can participate in polymerization or Michael addition reactions, contributing to its irritant and sensitizing potential. The corrosive nature is likely due to the acidic nature of the hydrochloride and the inherent properties of the imidazole ring.[8]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to control, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of 2-ethenyl-1H-imidazole hydrochloride.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its powdered form, is a certified laboratory chemical fume hood.[8] This is critical to prevent inhalation of airborne dust and to contain any potential spills.

Causality: The potential for respiratory irritation (H335) and the unknown inhalation toxicity make it imperative to minimize airborne concentrations.[3][4] A fume hood provides a contained workspace with negative pressure, ensuring that any dust or vapors are drawn away from the user's breathing zone.

An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance, wherever the chemical is handled.[4][8]

Standard Operating Procedure (SOP) for Handling

Preparation and Weighing:

-

Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

-

Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood.

-

Dispensing: When weighing, use a spatula and carefully transfer the desired amount to a secondary container. Avoid creating dust clouds by using smooth, deliberate motions.[3] For larger quantities, consider using a glove bag or a powder containment hood.

-

Labeling: All containers holding the substance must be clearly labeled with its identity and associated hazards.[8]

In Solution:

-

Solvent Choice: While aqueous solubility is expected, be aware of the potential for reaction with certain solvents. Consult compatibility charts.

-

Containment: Keep solutions in sealed, clearly labeled containers.

Storage:

-

Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8] The hydrochloride salt is acidic and can react exothermically with bases.

-

Security: Store in a locked cabinet or a secured area to restrict access.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazard profile and the potential routes of exposure.

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and dust, mitigating the risk of serious eye damage (H318).[3][4][8] |

| Skin (Hands) | Nitrile gloves (check manufacturer's compatibility chart). | Provides a barrier against skin contact to prevent burns and irritation (H314/H315).[8] Double-gloving may be appropriate for larger quantities or prolonged handling. |

| Skin (Body) | Fully-buttoned laboratory coat. | Protects against accidental skin contact on the arms and torso.[8] |

| Respiratory | Not typically required if handled exclusively within a fume hood. For spill cleanup or situations with potential for high dust concentration, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[3] | Prevents inhalation of irritant dust (H335). |

Trustworthiness through Self-Validation: Before each use, inspect all PPE for integrity. Gloves should be checked for pinholes or degradation. After handling, remove PPE in a manner that avoids contaminating skin or clothing. Wash hands thoroughly with soap and water after removing gloves.[3][8]

Emergency Procedures

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

Accidental Exposure Protocol

| Exposure Route | Immediate Action | Follow-up |

| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][8] | Seek immediate medical attention.[8] |

| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with large amounts of water for at least 15 minutes.[8] | Seek medical attention if irritation persists or if the contact was extensive.[8] |

| Inhalation | Move the person to fresh air.[8][9] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. | Call for emergency medical services. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] | Seek immediate medical attention.[8] |

Spill Response

Small Spills (within a fume hood):

-

Containment: Ensure the spill is contained within the fume hood.

-

Cleanup: Carefully sweep up the solid material using a dustpan and brush, avoiding the creation of dust.[3][9] Place the material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with an appropriate solvent (e.g., water, followed by a soap solution), and dispose of cleaning materials as hazardous waste.

Large Spills (outside a fume hood):

-

Evacuate: Immediately evacuate the area and alert others.[8]

-

Isolate: Secure the area to prevent entry.

-

Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or emergency response team.[8] Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Risk Management Workflow

The following diagram illustrates the logical flow of risk assessment and control for working with 2-ethenyl-1H-imidazole hydrochloride.

Caption: Risk management workflow for 2-ethenyl-1H-imidazole hydrochloride.

Conclusion

While 2-ethenyl-1H-imidazole hydrochloride is a valuable research chemical, its potential hazards demand a thorough and proactive approach to safety. By understanding the underlying reasons for its toxicity and corrosivity, researchers can implement effective control measures that go beyond simple compliance. This guide provides the framework for establishing a safe laboratory environment through a combination of engineering controls, robust protocols, and diligent use of personal protective equipment. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's specific safety policies.

References

- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. (n.d.).

- Safety Data Sheet - Poly(N-vinylimidazole). (2018, October 17). Polymer Source, Inc.

- Safety Data Sheet - 1-Vinylimidazole. (2025, December 23). Fisher Scientific.

- Safety Data Sheet - Imidazole. (2025, August 14). Sigma-Aldrich.

- Safety Data Sheet - Technicure® EMI-24-CN. (2015, April 6). ACCI Specialty Materials.

- 2-ethenyl-1-methyl-1H-imidazole hydrochloride. (n.d.). European Chemicals Agency (ECHA).

- Safety Data Sheet - 1H-Imidazole, ethenyl-. (2026, February 10). CymitQuimica.

- Safety Data Sheet - 2-Ethylimidazole. (2010, April 6).

- 2-Ethylimidazole. (n.d.). PubChem.

- Safety Data Sheet - IMIDAZOLE. (2024, March 20). Elemental Microanalysis Ltd.

- Material Safety Data Sheet - Imidazole hydrochloride. (n.d.). Santa Cruz Biotechnology, Inc.

- Safety Data Sheet - 1-Ethyl-1H-imidazole. (2018, February 21). Iolitec.

- Safety Data Sheet - 1H-Imidazole hydrochloride. (n.d.). MedChemExpress.

- Safety Data Sheet - Imidazole. (2020, April 20). Chemos GmbH & Co.KG.

- Safety Data Sheet - 1-Ethenyl-2-phenyl-1H-imidazole. (n.d.). ECHEMI.

- 1H-Imidazole: Human health tier II assessment. (2017, October 27). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Chemical Safety Data Sheet - 2-(1H-Imidazol-1-yl)ethanamine. (2025, July 19). ChemicalBook.

Sources

- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 2. chemos.de [chemos.de]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Ethylimidazole | C5H8N2 | CID 66130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. polymersource.ca [polymersource.ca]

Methodological & Application

Application Notes and Protocols for Poly(2-vinylimidazole) in Gene Delivery

Introduction: The Promise of Imidazole-Based Polycations in Gene Therapy

The effective delivery of nucleic acids into cells remains a critical hurdle in realizing the full potential of gene therapy. Non-viral vectors, particularly cationic polymers, have garnered significant interest as safer alternatives to viral vectors. Among these, poly(2-vinylimidazole) (P2VI) and its isomers, such as poly(1-vinylimidazole) and poly(4-vinylimidazole), have emerged as promising candidates for gene delivery.[1][2] Their efficacy stems from the unique properties of the imidazole ring, which provides a pH-responsive buffering capacity crucial for overcoming the endosomal barrier.[1][3][4]

The imidazole group has a pKa of approximately 6.0, which is ideal for a gene delivery vehicle.[5] At physiological pH (around 7.4), the polymer is only partially protonated, allowing for gentle condensation of negatively charged nucleic acids into nanoparticles known as polyplexes. Upon endocytosis, the polyplex is trafficked into the acidic environment of the endosome (pH 5-6). Here, the imidazole rings become extensively protonated, leading to a phenomenon known as the "proton sponge effect".[6][7][8] This buffering capacity prevents the endosome from reaching its fully acidified state, triggering a continuous influx of protons and counter-ions (Cl⁻) into the vesicle.[9][10] The resulting osmotic swelling ultimately leads to endosomal rupture and the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.[7][9][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of poly(vinylimidazole)-based systems for gene delivery. It details the underlying scientific principles, offers step-by-step protocols for polyplex formation and in vitro transfection, and provides insights into the characterization and optimization of these promising gene carriers.

Mechanism of Action: The Proton Sponge Effect

The success of poly(vinylimidazole) as a gene carrier is intrinsically linked to its ability to facilitate endosomal escape. The following diagram illustrates the proposed mechanism:

Figure 1: The Proton Sponge Effect. Polyplexes formed between poly(vinylimidazole) and nucleic acids are internalized by cells via endocytosis. The acidic environment of the endosome leads to protonation of the imidazole rings. This buffering action causes an influx of protons and chloride ions, leading to osmotic swelling and subsequent rupture of the endosome, releasing the nucleic acid cargo into the cytoplasm.

Experimental Protocols

Protocol 1: Preparation of Poly(vinylimidazole)/Nucleic Acid Polyplexes

This protocol describes the formation of nanoparticles (polyplexes) through the electrostatic interaction between the cationic poly(vinylimidazole) and the anionic nucleic acid (plasmid DNA or siRNA). The ratio of polymer to nucleic acid is a critical parameter and is often expressed as the N/P ratio, which is the molar ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid.

Materials:

-

Poly(vinylimidazole) (PVI) - e.g., poly(1-vinylimidazole) or poly(4-vinylimidazole). A stock solution of 1-10 mg/mL in RNase-free water is recommended.[1][12] Adjust the pH to 7.0 if necessary.[12]

-

Nucleic Acid (plasmid DNA or siRNA) at a known concentration (e.g., 0.1-1 mg/mL) in RNase-free water or a suitable buffer (e.g., TE buffer).

-

RNase-free water or a low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

-

Sterile, RNase-free microcentrifuge tubes.

Procedure:

-

Calculate the required volumes: Determine the desired N/P ratio for your experiment. Ratios from 1:1 to 20:1 are commonly used.[13] The calculation will depend on the molecular weight of the repeating unit of your PVI and the average molecular weight of a nucleotide in your nucleic acid.

-

Dilute the Nucleic Acid: In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in RNase-free water or buffer to half the final desired volume.

-

Dilute the PVI: In a separate sterile microcentrifuge tube, dilute the calculated amount of PVI stock solution in the same RNase-free water or buffer to half the final desired volume.

-

Form the Polyplexes: While gently vortexing the diluted nucleic acid solution, add the diluted PVI solution dropwise.[12] This ensures a more uniform particle size distribution.

-

Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for stable polyplex formation.[12][14]

-

Characterization (Optional but Recommended): Before proceeding with cell transfection, it is advisable to characterize the polyplexes for size and zeta potential using Dynamic Light Scattering (DLS). For in vitro transfection, polyplexes with a size range of 100-200 nm and a positive zeta potential (+20 to +40 mV) are generally desirable.[15][16]

-

Agarose Gel Retardation Assay: To confirm the complexation of the nucleic acid with the polymer, a gel retardation assay can be performed.[17][18] At sufficient N/P ratios, the migration of the nucleic acid through the agarose gel will be retarded or completely inhibited due to its neutralization and incorporation into the larger polyplex.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells with PVI/nucleic acid polyplexes. The optimal conditions, including cell type, confluency, and polyplex concentration, should be empirically determined for each experimental system.

Materials:

-

Mammalian cells of interest (e.g., HEK293, HeLa, A549, HepG2).[1][19][20]

-

Complete cell culture medium appropriate for the chosen cell line.

-

Serum-free cell culture medium (e.g., Opti-MEM).

-

PVI/nucleic acid polyplexes (prepared as in Protocol 1).

-

Multi-well cell culture plates (e.g., 24-well or 96-well).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Prepare Transfection Medium: On the day of transfection, replace the complete culture medium with fresh, pre-warmed complete medium.

-

Add Polyplexes to Cells: Add the freshly prepared polyplex solution dropwise to each well. Gently swirl the plate to ensure even distribution. The final concentration of the nucleic acid in each well should be optimized (e.g., 100 nM for siRNA).[1][12]

-

Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.[1]

-

Medium Change: After the incubation period, carefully aspirate the medium containing the polyplexes and replace it with fresh, pre-warmed complete culture medium.[1] This step is important to reduce potential cytotoxicity from prolonged exposure to the polyplexes.

-

Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours, depending on the specific assay to be performed (e.g., reporter gene expression, gene knockdown analysis, or cell viability assay).

-

Analysis: Analyze the transfected cells for the desired outcome. This may include:

-

Reporter Gene Expression: Measure the activity of a reporter gene (e.g., luciferase, GFP) using appropriate assays.

-

Gene Knockdown: Quantify the reduction in target mRNA or protein levels using RT-qPCR or Western blotting.

-

Cell Viability/Cytotoxicity: Assess the impact of the transfection on cell health using assays such as MTT or MTS.[1][21]

-

Data Presentation and Interpretation

Table 1: Comparative Transfection Efficiency and Cytotoxicity

| Polymer | Cell Line | Transfection Efficiency | Cytotoxicity | Reference |

| Poly(4-vinylimidazole) (P4V) | HeLa | Higher than PEI | Lower than PEI | [19][20] |

| Butylated Poly(1-vinylimidazole) | HepG2 | High | Non-toxic | [1][17] |

| Aminated Poly(1-vinylimidazole) | HepG2 | Two orders of magnitude higher than non-aminated PVI | Not specified | [3] |

| Polyethylenimine (PEI) | Various | High (Standard) | High | [1][20] |

This table is a synthesis of findings from multiple sources and direct quantitative comparisons should be made with caution due to variations in experimental conditions.

Workflow Visualization

The following diagram outlines the complete workflow for a typical gene delivery experiment using poly(vinylimidazole).

Figure 2: Experimental Workflow. This diagram illustrates the key steps from the preparation of poly(vinylimidazole) and nucleic acid stocks to the final analysis of transfected cells.

Conclusion and Future Perspectives

Poly(vinylimidazole) and its derivatives represent a versatile and highly effective class of non-viral vectors for gene delivery. Their pH-responsive nature, which facilitates endosomal escape via the proton sponge effect, combined with their relatively low cytotoxicity, makes them an attractive alternative to more traditional polycations like PEI.[19][20] Further modifications, such as alkylation or the incorporation of targeting ligands, can enhance their stability and cell-specificity, opening up new avenues for targeted gene therapies.[15][17] The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of poly(vinylimidazole)-based systems in their own gene delivery applications.

References

- Design of imidazole-containing endosomolytic biopolymers for gene delivery | Request PDF. (n.d.).

- Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release - PubMed. (2018, June 18).

- Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC. (n.d.).

- Overcoming Endosomal Entrapment in Drug Delivery | Bioconjugate Chemistry. (2018, December 10).

- Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics - MDPI. (2021, July 20).

- Proton Sponge Effect - Laboratory Notes. (n.d.).

- MIT Open Access Articles Crosslinked linear polyethylenimine enhances delivery of DNA to the cytoplasm. (n.d.).

- Mechanism based on proton sponge (pH buffering effect). (A) The... - ResearchGate. (n.d.).

- Nanoescapology: Progress Towards Understanding the Endosomal Escape of Polymeric Nanoparticles Authors: - Monash. (n.d.).

- Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC. (n.d.).

- Super-Resolution Imaging of Proton Sponge- Triggered Rupture of Endosomes and Cytosolic Release of siRNA - Minerva Access. (n.d.).

- Poly (1-Vinyl Imidazole) Polyplexes as Novel Therapeutic Gene Carriers for Lung Cancer Therapy - Beilstein Archives. (n.d.).

- Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery | Bioconjugate Chemistry - ACS Publications. (2010, April 5).

- Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC. (n.d.).

- Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. (2020, February 17).

- Synthesis and characterization of lactosylated poly(1-vinylimidazole) for cell-specific plasmid DNA carrier - OAText. (2020, January 24).

- Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... - ResearchGate. (n.d.).

- Proton sponge – Knowledge and References - Taylor & Francis. (n.d.).

- Development of Polymer/DNA Polyplexes System for Nucleic Acid Delivery to the Multicellular Organism C. elegans | bioRxiv. (2022, July 9).

- General Transfection - Addgene. (n.d.).

- High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier - DSpace at KIST. (n.d.).

- Poly (4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection - PubMed. (2005, March 15).

- Enhanced performance of plasmid DNA polyplexes stabilized by a combination of core hydrophobicity and surface PEGylation - RSC Publishing. (n.d.).

- Efficient and Low Cytotoxicity Gene Carriers Based on Amine-Functionalized Polyvinylpyrrolidone - MDPI. (2020, November 17).

- Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (n.d.).

- Synthesis of Alkylated Poly(1-vinylimidazole) for a New pH-Sensitive DNA Carrier. (n.d.).

- Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy. (2020, February 17).

- Enhanced Performance of Plasmid DNA Polyplexes Stabilized by a Combination of Core Hydrophobicity and Surface PEGylation - PMC. (n.d.).

- Tunable Composition of Dynamic Non-Viral Vectors over the DNA Polyplex Formation and Nucleic Acid Transfection - MDPI. (2019, August 6).

- synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel - DergiPark. (2016, December 5).

- Biopolymers in Drug and Gene Delivery Systems - MDPI. (2023, August 14).

Sources

- 1. Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJNANO - Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy [beilstein-journals.org]

- 3. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [minerva-access.unimelb.edu.au]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. Development of Polymer/DNA Polyplexes System for Nucleic Acid Delivery to the Multicellular Organism C. elegans | bioRxiv [biorxiv.org]

- 14. Enhanced Performance of Plasmid DNA Polyplexes Stabilized by a Combination of Core Hydrophobicity and Surface PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Tunable Composition of Dynamic Non-Viral Vectors over the DNA Polyplex Formation and Nucleic Acid Transfection [mdpi.com]

- 19. DSpace at KIST: High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier [pubs.kist.re.kr]

- 20. Poly (4-vinylimidazole) as nonviral gene carrier: in vitro and in vivo transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethenyl-1H-imidazole Hydrochloride

Welcome to the technical support center for the purification of 2-ethenyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this reactive monomer. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues, explaining the causality behind experimental choices to ensure both success and scientific integrity in your work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 2-ethenyl-1H-imidazole hydrochloride, offering probable causes and actionable solutions.

Issue 1: The monomer turns yellow or brown during purification.

-

Probable Cause: This discoloration is a primary indicator of polymerization or degradation. The vinyl group of the imidazole is highly susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of impurities.[1] The hydrochloride salt form enhances stability, but polymerization can still occur under suboptimal conditions.[2]

-

Solution:

-

Work Quickly and at Low Temperatures: Minimize the exposure of the monomer to high temperatures. If heating is necessary for dissolution during recrystallization, do so rapidly and cool the solution promptly once the solid has dissolved.

-

Use an Inhibitor: For situations where the free base, 2-ethenyl-1H-imidazole, is being handled before or after purification of the salt, the use of a polymerization inhibitor like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) is recommended.[3] However, these will need to be removed in a subsequent step, often by column chromatography over basic alumina.[3]

-

Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that initiate polymerization.

-

Issue 2: Poor or no crystal formation during recrystallization.

-

Probable Cause: The choice of solvent system is critical for successful recrystallization.[4] If the monomer is too soluble in the cold solvent, or not soluble enough in the hot solvent, crystallization will be inefficient. The presence of significant impurities can also inhibit crystal lattice formation.

-

Solution:

-

Optimize the Solvent System: A mixed solvent system is often effective. A common approach is to dissolve the crude monomer in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) and then add a "poor" solvent (e.g., cold diethyl ether or ethyl acetate) dropwise until turbidity persists.[5] Gentle warming to redissolve, followed by slow cooling, should yield crystals.

-

Seeding: If crystallization does not initiate upon cooling, add a single, pure crystal of 2-ethenyl-1H-imidazole hydrochloride to the supersaturated solution to act as a nucleation site.

-

Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that promote nucleation.

-

Concentration: If too much solvent was added, carefully evaporate some of the solvent to achieve a saturated solution and attempt to crystallize again.[6]

-

Issue 3: The purified monomer shows broad peaks in NMR analysis.

-

Probable Cause: Broad peaks in the ¹H NMR spectrum are often indicative of the presence of oligomers or polymers. Even a small amount of polymerized material can significantly broaden the signals of the monomer. Residual water or paramagnetic impurities can also cause peak broadening.

-

Solution:

-

Re-purify: The material likely needs to be subjected to another round of purification. If recrystallization was initially used, consider column chromatography.

-

Column Chromatography: Use silica gel or, more effectively for removing acidic impurities and inhibitors, basic alumina. A solvent system of dichloromethane/methanol is a good starting point for elution.

-

Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent and water.[4] Anhydrous conditions are crucial for preventing hydrolysis and potential side reactions.

-

Issue 4: Low yield after purification.

-

Probable Cause: Low yields can result from multiple factors, including incomplete crystallization, multiple purification steps, or adherence of the product to glassware. Using an inappropriate solvent where the compound has some solubility even when cold is a common culprit.[6]

-

Solution:

-

Solvent Selection: Test solvent systems on a small scale to find one that provides high recovery. The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[4]

-

Minimize Transfers: Each transfer of the material from one container to another results in some loss. Plan your purification workflow to minimize these steps.

-

Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[6]

-

Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[4]

-

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and purification of 2-ethenyl-1H-imidazole hydrochloride.

Q1: What is the best way to store purified 2-ethenyl-1H-imidazole hydrochloride?

A1: The purified monomer should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a freezer (-20°C is typical). The hydrochloride salt is more stable than the free base, but low temperatures and an inert atmosphere are crucial to prevent gradual polymerization and degradation over time.[2]

Q2: Can I use activated carbon to decolorize a solution of the monomer?

A2: Yes, if your solution is discolored due to minor, non-polymeric impurities, activated carbon can be effective.[7] Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Q3: What are the key differences in purifying 2-ethenyl-1H-imidazole versus its free base, 2-vinylimidazole?

A3: The primary difference lies in their stability and solubility.

-

Stability: 2-Ethenyl-1H-imidazole hydrochloride is a salt and is generally more stable and less prone to spontaneous polymerization than its free base, 2-vinylimidazole.[2]

-

Solubility: The hydrochloride salt is typically more soluble in polar solvents like water and alcohols, whereas the free base has better solubility in a wider range of organic solvents.[] This difference dictates the choice of solvents for extraction and recrystallization. The free base is often purified by vacuum distillation, a technique not suitable for the non-volatile hydrochloride salt.[3][9]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities or oligomers.[9]

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting range.[4]

-

FTIR Spectroscopy: Can confirm the presence of key functional groups (vinyl C=C, imidazole ring) and the absence of impurities.[9]

-

Elemental Analysis (CHN): Provides the elemental composition, which should match the theoretical values for C₅H₇ClN₂.

III. Data and Protocols

Table 1: Recommended Solvent Systems for Recrystallization

| Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |

| Methanol | Diethyl Ether | Dissolve in minimal hot methanol, add cold ether until cloudy. |

| Ethanol | Ethyl Acetate | Good for removing less polar impurities. |

| Isopropanol | Toluene | Effective for larger scale purifications. |

| Water | Acetone | Use if the monomer is highly pure to begin with; water can be difficult to remove. |

Experimental Protocol: Recrystallization of 2-Ethenyl-1H-imidazole Hydrochloride

-

Dissolution: In an Erlenmeyer flask, add the crude 2-ethenyl-1H-imidazole hydrochloride. Add a minimal amount of the chosen primary solvent (e.g., isopropanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[7] Avoid prolonged boiling to minimize the risk of polymerization.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

-

Crystallization: Remove the flask from the heat. Slowly add the cold anti-solvent (e.g., toluene) dropwise with swirling until the solution becomes persistently cloudy.[5] Add a drop or two of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.

-